Lipophilicity-Driven Differentiation: Computed logP versus N6,N6-Dimethyladenine and 6-Anilinopurine
The computed logP (SlogP) for N-ethyl-N-phenyl-7H-purin-6-amine is 2.52, derived from the MMsINC database [1]. This value demonstrates a significantly higher lipophilicity compared to the N6,N6-dialkyl analog N6,N6-dimethyladenine (logP 0.42) and a moderate increase over the N6-monophenyl analog 6-anilinopurine (logP ~1.8). The difference of 2.10 log units versus the dimethyl analog corresponds to an approximately 126-fold higher predicted partition coefficient.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | SlogP 2.52 (MMsINC) |
| Comparator Or Baseline | N6,N6-dimethyladenine (CAS 938-55-6): logP 0.42 (Molbase); 6-anilinopurine: logP ~1.8 (estimated) |
| Quantified Difference | ΔlogP = 2.10 vs. N6,N6-dimethyladenine; ΔlogP ≈ 0.7 vs. 6-anilinopurine |
| Conditions | In silico prediction; MMsINC and Molbase physicochemical databases |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability, non-specific protein binding, and solubility; researchers requiring a hydrophobic purine probe with defined logP should select 5444-67-7 over its less lipophilic analogs.
- [1] MMsINC Database. Query for N-ethyl-N-phenyl-7H-purin-6-amine (5444-67-7): SlogP: 2.5212. Molecular Modeling Section, University of Padova. View Source
